(Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate
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Overview
Description
(Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate is a heterocyclic compound that features both furan and pyridine rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate typically involves the reaction of furan derivatives with pyridine carboxylates under specific conditions. One common method includes the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates to produce polysubstituted furans . The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan derivatives with additional oxygen atoms, while reduction could produce more saturated compounds.
Scientific Research Applications
(Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic properties, particularly in developing new drugs.
Mechanism of Action
The mechanism of action of (Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific combination of furan and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
furan-3-ylmethyl 2-methylsulfanylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17-11-6-10(2-4-13-11)12(14)16-8-9-3-5-15-7-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLHUQWLZBEXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)OCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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